molecular formula C22H23N3O5S B2636011 (E)-N-cyclopentyl-1-(3-(4-nitrophenyl)acryloyl)indoline-5-sulfonamide CAS No. 924873-83-6

(E)-N-cyclopentyl-1-(3-(4-nitrophenyl)acryloyl)indoline-5-sulfonamide

Cat. No.: B2636011
CAS No.: 924873-83-6
M. Wt: 441.5
InChI Key: HLTOXEJKMIRCKN-KPKJPENVSA-N
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Description

(E)-N-cyclopentyl-1-(3-(4-nitrophenyl)acryloyl)indoline-5-sulfonamide is a synthetic organic compound known for its potential applications in medicinal chemistry and materials science. This compound features a complex structure with multiple functional groups, including a nitrophenyl group, an acrylamide moiety, and a sulfonamide group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-cyclopentyl-1-(3-(4-nitrophenyl)acryloyl)indoline-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Acrylamide Intermediate

      Starting Materials: 4-nitrobenzaldehyde and an appropriate amine.

      Reaction: The aldehyde undergoes a condensation reaction with the amine to form the corresponding imine, which is then reduced to yield the acrylamide intermediate.

  • Cyclopentylation

      Starting Materials: The acrylamide intermediate and cyclopentylamine.

      Reaction: The acrylamide intermediate reacts with cyclopentylamine under acidic or basic conditions to introduce the cyclopentyl group.

  • Indoline-5-sulfonamide Formation

      Starting Materials: The cyclopentylated acrylamide and indoline-5-sulfonyl chloride.

      Reaction: The final step involves the reaction of the cyclopentylated acrylamide with indoline-5-sulfonyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-cyclopentyl-1-(3-(4-nitrophenyl)acryloyl)indoline-5-sulfonamide can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

      Products: Oxidation of the nitrophenyl group can lead to the formation of nitro derivatives or further oxidation to carboxylic acids.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride or hydrogenation catalysts.

      Products: Reduction of the nitro group to an amine, which can further react to form different derivatives.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Products: Substitution reactions can occur at the sulfonamide or acrylamide moieties, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogenation over palladium on carbon.

    Substitution: Nucleophiles like sodium azide or thiols in polar solvents.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-cyclopentyl-1-(3-(4-nitrophenyl)acryloyl)indoline-5-sulfonamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for developing new therapeutic agents.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-N-cyclopentyl-1-(3-(4-nitrophenyl)acryloyl)indoline-5-sulfonamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfonamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-1-(3-(4-nitrophenyl)acryloyl)indoline-5-sulfonamide: Lacks the (E)-configuration, which may affect its reactivity and biological activity.

    N-cyclopentyl-1-(3-(4-nitrophenyl)acryloyl)indoline-5-sulfonamide derivatives: Modified at different positions to enhance specific properties.

Uniqueness

(E)-N-cyclopentyl-1-(3-(4-nitrophenyl)acryloyl)indoline-5-sulfonamide is unique due to its (E)-configuration, which can influence its spatial arrangement and interactions with biological targets. This configuration may result in distinct pharmacological profiles compared to its isomers or derivatives.

Properties

IUPAC Name

N-cyclopentyl-1-[(E)-3-(4-nitrophenyl)prop-2-enoyl]-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c26-22(12-7-16-5-8-19(9-6-16)25(27)28)24-14-13-17-15-20(10-11-21(17)24)31(29,30)23-18-3-1-2-4-18/h5-12,15,18,23H,1-4,13-14H2/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTOXEJKMIRCKN-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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